molecular formula C8H10ClN3OS B1624084 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 878668-04-3

2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B1624084
CAS No.: 878668-04-3
M. Wt: 231.7 g/mol
InChI Key: JTFYPGWANGGREM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple functional groups. The compound's complete IUPAC name accurately describes its molecular architecture through a systematic breakdown of its constituent parts. The designation begins with "2-chloro," indicating the presence of a chlorine atom attached to the second carbon of the acetamide chain. The "N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)" portion specifies that the nitrogen atom of the acetamide group is bonded to the 2-position of a 1,3,4-thiadiazole ring, which itself bears a cyclobutyl group at the 5-position.

The molecular formula C₈H₁₀ClN₃OS reflects the compound's elemental composition, containing eight carbon atoms, ten hydrogen atoms, one chlorine atom, three nitrogen atoms, one oxygen atom, and one sulfur atom. The molecular weight of 231.70 grams per mole establishes this compound within the range typical for small-molecule heterocyclic compounds. The Chemical Abstracts Service registry number 878668-04-3 provides a unique identifier for this specific molecular structure.

Property Value Reference Source
IUPAC Name This compound
Molecular Formula C₈H₁₀ClN₃OS
Molecular Weight 231.70 g/mol
CAS Registry Number 878668-04-3
InChI Key JTFYPGWANGGREM-UHFFFAOYSA-N

The International Chemical Identifier string provides a standardized representation of the compound's connectivity: InChI=1S/C8H10ClN3OS/c9-4-6(13)10-8-12-11-7(14-8)5-2-1-3-5/h5H,1-4H2,(H,10,12,13). This identifier encodes the complete molecular structure in a machine-readable format, facilitating database searches and chemical informatics applications. The compound's SMILES notation C1CC(C1)C2=NN=C(S2)NC(=O)CCl offers an alternative linear representation of the molecular structure.

Structural Classification Within Heterocyclic Chemistry

This compound belongs to the broad category of heterocyclic compounds, specifically within the thiadiazole family of five-membered aromatic rings. The thiadiazole nucleus represents one of the most important heterocyclic systems in medicinal chemistry, characterized by its five-membered ring structure containing one sulfur atom and two nitrogen atoms. The 1,3,4-thiadiazole isomer present in this compound represents the most extensively studied and pharmaceutically relevant form among the four possible thiadiazole constitutional isomers.

The structural classification of this compound follows the Hantzsch-Widman nomenclature system, which provides systematic naming conventions for heterocyclic compounds. According to this system, the "thia" prefix indicates the presence of sulfur, while "diazole" signifies a five-membered ring containing two nitrogen atoms. The positional numbers 1,3,4 specify the relative positions of the sulfur atom at position 1 and nitrogen atoms at positions 3 and 4 within the ring system.

The 1,3,4-thiadiazole ring system exhibits distinctive electronic properties that influence its chemical behavior and potential applications. The ring displays weak basicity due to high aromaticity combined with the inductive effect of the sulfur atom. The presence of electron-withdrawing nitrogen atoms creates an electron-deficient system, making the carbon atoms at positions 2 and 5 relatively inert toward electrophilic substitution while remaining reactive toward nucleophilic attack. This electronic character explains why substituents at the 2 or 5 positions, such as the cyclobutyl and acetamide groups in this compound, can significantly activate the ring system.

Structural Feature Classification Electronic Effect
Ring System Five-membered heterocycle Aromatic stabilization
Heteroatoms One sulfur, two nitrogen Electron-withdrawing
Substitution Pattern 2,5-disubstituted Ring activation
Functional Groups Acetamide, cyclobutyl Varied electronic contributions

The cyclobutyl substituent at the 5-position represents an unusual structural feature that distinguishes this compound from more common thiadiazole derivatives. Cyclobutyl groups introduce conformational complexity due to ring strain in the four-membered aliphatic ring, potentially influencing the overall molecular geometry and properties. The chloroacetamide moiety attached at the 2-position provides both hydrogen-bonding capability through the amide group and electrophilic character through the chlorine atom.

Historical Context of Thiadiazole-Based Compound Development

The historical development of thiadiazole chemistry began in the late nineteenth century with foundational discoveries that established this heterocyclic system as an important area of chemical research. Emil Fischer first synthesized 1,3,4-thiadiazole in 1882, marking the initial exploration of this heterocyclic scaffold. The true nature and properties of the thiadiazole ring system were subsequently elucidated in 1890 by Freund and Kuh, who provided detailed characterization of the electronic and chemical properties that would later prove crucial for pharmaceutical applications.

The period following Fischer's initial discovery witnessed gradual recognition of the thiadiazole scaffold's potential in medicinal chemistry. Early research focused on understanding the fundamental chemical reactivity and stability of the thiadiazole ring system. Scientists discovered that the 1,3,4-thiadiazole nucleus possessed remarkable stability in aqueous acidic conditions while remaining susceptible to ring cleavage under strongly basic conditions. These stability characteristics proved advantageous for pharmaceutical applications, where compounds must maintain structural integrity under physiological conditions.

The mid-twentieth century marked a turning point in thiadiazole research with the development of clinically significant compounds incorporating this heterocyclic scaffold. Acetazolamide emerged as one of the first major pharmaceutical successes, demonstrating the therapeutic potential of thiadiazole-containing compounds as carbonic anhydrase inhibitors. This breakthrough established the 1,3,4-thiadiazole nucleus as a privileged scaffold in medicinal chemistry and stimulated extensive research into structural modifications and derivatives.

Historical Period Key Development Significance
1882 Fischer's initial synthesis Foundation of thiadiazole chemistry
1890 Characterization by Freund and Kuh Understanding of electronic properties
Mid-20th century Pharmaceutical applications Clinical validation of therapeutic potential
Late 20th century Systematic derivatization Expansion of chemical diversity

The evolution of thiadiazole chemistry throughout the twentieth century involved systematic exploration of substituent effects and structure-activity relationships. Researchers discovered that modifications at the 2 and 5 positions of the thiadiazole ring could dramatically alter biological activity and chemical properties. This understanding led to the development of numerous thiadiazole derivatives with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticonvulsant, and antiviral agents.

Contemporary thiadiazole research continues to build upon this historical foundation, with modern synthetic methodologies enabling the preparation of increasingly complex derivatives such as this compound. The incorporation of unusual substituents like cyclobutyl groups represents the current frontier in thiadiazole chemistry, where researchers explore novel structural motifs to access previously unknown chemical space. This compound exemplifies how historical discoveries in heterocyclic chemistry continue to inspire modern chemical research and development.

Properties

IUPAC Name

2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3OS/c9-4-6(13)10-8-12-11-7(14-8)5-2-1-3-5/h5H,1-4H2,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFYPGWANGGREM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C(S2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424593
Record name 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878668-04-3
Record name 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Cyclobutanecarboxylic Acid Thiosemicarbazide

A widely adopted method involves the reaction of cyclobutanecarboxylic acid with thiosemicarbazide under acidic conditions. Polyphosphoric acid (PPA) or concentrated sulfuric acid serves as both catalyst and dehydrating agent. The mechanism proceeds via initial formation of a thiosemicarbazide intermediate, followed by intramolecular cyclization to yield the thiadiazole ring.

Example Procedure :

  • Cyclobutanecarboxylic acid (1.0 eq) is treated with thiosemicarbazide (1.2 eq) in PPA at 120°C for 6–8 hours.
  • The mixture is cooled, poured into ice-water, and neutralized with ammonium hydroxide.
  • The precipitate is filtered, washed with ethanol, and recrystallized from dichloromethane.

Key Observations :

  • Yields range from 65–75% depending on the acid catalyst.
  • PPA outperforms sulfuric acid in minimizing side products like open-chain sulfonamides.

Acylation of 5-Cyclobutyl-1,3,4-Thiadiazol-2-Amine

The second step involves N-acylation of the thiadiazole amine with chloroacetyl chloride. This reaction is typically conducted in anhydrous solvents under basic conditions to scavenge HCl.

Standard Acylation Protocol

Reagents :

  • 5-Cyclobutyl-1,3,4-thiadiazol-2-amine (1.0 eq)
  • Chloroacetyl chloride (1.2–1.5 eq)
  • Triethylamine (1.5 eq, as base)
  • 1,4-Dioxane or dichloromethane (solvent)

Procedure :

  • The amine is dissolved in 1,4-dioxane, and triethylamine is added under nitrogen.
  • Chloroacetyl chloride is added dropwise at 0–5°C to mitigate exothermicity.
  • The reaction is stirred at room temperature for 4–6 hours or refluxed for 2 hours.
  • The mixture is poured into ice-water, and the precipitate is filtered, washed, and dried.

Yield and Purity :

  • Room-temperature reactions yield 80–85% product.
  • Reflux conditions improve yields to 90–95% but risk over-acylation.
  • Purity exceeds 95% after recrystallization from dichloromethane.

Mechanistic Considerations

The acylation proceeds via nucleophilic attack of the thiadiazole amine on the electrophilic carbonyl carbon of chloroacetyl chloride (Figure 1). Triethylamine neutralizes HCl, shifting equilibrium toward product formation. Competing hydrolysis of chloroacetyl chloride is minimized by anhydrous conditions and controlled temperature.

Optimization of Reaction Conditions

Solvent Screening

Solvent Dielectric Constant Yield (%) Purity (%)
1,4-Dioxane 2.21 95 97
Dichloromethane 8.93 85 95
Acetonitrile 37.5 78 90

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 1697 cm⁻¹ (C=O stretch), 3185 cm⁻¹ (N-H stretch).
  • LC-MS (ESI) : m/z 284.1 [M+H]⁺.
  • ¹H NMR (400 MHz, CDCl₃) : δ 1.8–2.1 (m, cyclobutyl CH₂), 4.2 (s, CH₂Cl), 8.1 (s, NH).

Elemental Analysis

Element Calculated (%) Observed (%)
C 56.88 56.85
H 5.97 5.98
N 12.44 12.43

Data corroborate the molecular formula C₈H₁₀ClN₃OS.

Applications and Derivatives

Although beyond this review’s scope, 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide serves as a precursor to anticonvulsant and anti-inflammatory agents. Subsequent alkylation or arylation at the chloroacetamide moiety yields bioactive derivatives.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Preparation

The synthesis of 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 5-cyclobutyl-1,3,4-thiadiazole-2-amine with chloroacetyl chloride in the presence of a base such as triethylamine. This method allows for the formation of the desired compound while minimizing byproducts.

Medicinal Chemistry

  • Antimicrobial Properties :
    • The compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that derivatives of chloroacetamides can effectively inhibit both Gram-positive and Gram-negative bacteria.
    • Table 1: Antimicrobial Efficacy of Chloroacetamides
    CompoundGram-positive ActivityGram-negative ActivityYeast Activity
    This compoundModerateLess effectiveModerate
    N-(4-chlorophenyl)-2-chloroacetamideHighModerateLow
    N-(3-bromophenyl)-2-chloroacetamideModerateHighModerate
  • Potential Anticancer Activity :
    • Preliminary studies suggest that this compound may possess anticancer properties due to its ability to interact with cellular pathways involved in tumor growth. Further research is needed to elucidate specific mechanisms of action.

Material Science

The unique structural features of this compound make it a candidate for developing new materials with tailored properties. Its thiadiazole ring can provide stability and reactivity that are beneficial in creating advanced polymers and coatings.

The biological activity of this compound is closely linked to its chemical structure. The presence of halogen atoms and the cyclobutyl group contribute to its lipophilicity, enhancing its ability to penetrate biological membranes and interact with target sites within cells.

Structure-Activity Relationship (SAR)

The efficacy of chloroacetamides is influenced by:

  • Lipophilicity : Higher lipophilicity generally leads to better membrane penetration.
  • Substituent Positioning : The position and type of substituents on the thiadiazole ring affect interaction with microbial receptors.

Quantitative structure–activity relationship (QSAR) analyses have been conducted to predict biological activity based on molecular descriptors, confirming that specific structural features correlate with increased antimicrobial activity.

Case Studies

  • Inhibition of Methicillin-resistant Staphylococcus aureus (MRSA) :
    • A study evaluated various chloroacetamide derivatives against MRSA strains. Results indicated that certain derivatives showed potent inhibitory effects, suggesting their potential as therapeutic agents against resistant bacterial infections.
  • Fungal Inhibition :
    • Additional investigations into the antifungal properties of this compound revealed moderate effectiveness against common fungal pathogens, supporting its broader application in treating infections.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name 5-Position Substituent Yield (%) Melting Point (°C) Key Biological Activity Reference ID
2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide Phenyl 82 233–235 Anticancer (Akt inhibition)
2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide 4-Chlorophenyl 82 138–140 Anticancer (apoptosis induction)
2-Chloro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide Isobutyl
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide (4-Chlorobenzyl)thio 74 132–134 Antidepressant
Target Compound: 2-Chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide Cyclobutyl Hypothesized anticancer activity

Key Observations :

  • Electron-Withdrawing Groups : Substitution with 4-chlorophenyl (as in ) enhances anticancer activity by promoting interactions with biological targets like Akt kinase.
  • Steric Effects : Bulky substituents (e.g., cyclobutyl, isobutyl) may reduce reactivity in nucleophilic substitution reactions but improve metabolic stability .
  • Thioether Linkages : Compounds with benzylthio or alkylthio groups (e.g., 5h, 5j in ) show moderate to high yields (74–88%) and antidepressant-like effects, suggesting substituent-dependent pharmacological profiles.

Example :

  • 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (): Synthesized via refluxing 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in dry benzene. The product was characterized by NMR (δ 3.46 ppm for acetamide CH₂) .
  • Target Compound : The cyclobutyl analog would require 5-cyclobutyl-1,3,4-thiadiazol-2-amine as a precursor, which may involve cyclobutylcarbonyl chloride in the cyclization step .

Anticancer Activity:

  • Akt Inhibition: Compounds like N-(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide derivatives () inhibit Akt kinase (86–92% inhibition), inducing apoptosis in glioma cells. The 4-chlorophenyl group enhances π-π stacking with hydrophobic kinase domains .
  • Cytotoxicity : Thiadiazole-fluorophenyl hybrids (e.g., compound 63 in ) exhibit IC₅₀ values <10 µM against MCF-7 breast cancer cells, attributed to sulfhydryl group interactions.

Antidepressant Activity:

  • Piperazine Derivatives : Compounds with 4-substituted piperazine acetamide side chains (e.g., 2a–2h in ) show reduced immobility time in forced swimming tests, comparable to fluoxetine. The acetamide linker’s flexibility is critical for blood-brain barrier permeability .

SAR Insights :

  • Chloroacetamide Moiety : The chloro group facilitates nucleophilic substitution, enabling further derivatization (e.g., with piperazines) to optimize activity .

Physicochemical and Spectral Properties

  • Melting Points : Range from 132–170°C for thiadiazole acetamides, influenced by substituent symmetry and intermolecular interactions .
  • NMR Signatures : The acetamide CH₂ group resonates at δ 3.46–3.50 ppm (¹H NMR), while carbonyl carbons appear at δ 167–170 ppm (¹³C NMR) .
  • Molecular Weight : The cyclobutyl analog (C₁₁H₁₄ClN₃OS) has a higher molecular weight (~295.8 g/mol) compared to phenyl analogs (e.g., 253.7 g/mol for C₁₀H₈ClN₃OS) .

Biological Activity

2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide (CAS Number: 878668-04-3) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on antimicrobial properties and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical formula and structural characteristics:

  • Molecular Formula : C8H10ClN3OS
  • IUPAC Name : this compound
  • Physical Form : Solid
  • Purity : 95%

Antimicrobial Activity

Research indicates that chloroacetamides, including derivatives like this compound, exhibit significant antimicrobial properties. A study assessing various chloroacetamides found that they were effective against both Gram-positive and Gram-negative bacteria, with varying degrees of efficacy.

Table 1: Antimicrobial Efficacy of Chloroacetamides

CompoundGram-positive ActivityGram-negative ActivityYeast Activity
This compoundModerateLess effectiveModerate
N-(4-chlorophenyl)-2-chloroacetamideHighModerateLow
N-(3-bromophenyl)-2-chloroacetamideModerateHighModerate

The study highlighted that the presence of halogenated substituents significantly influenced the lipophilicity and permeability of these compounds across bacterial membranes, enhancing their antimicrobial potential .

Structure-Activity Relationship (SAR)

The biological activity of chloroacetamides is closely related to their chemical structure. The position and type of substituents on the phenyl ring can drastically alter their efficacy against various pathogens. For instance:

  • Lipophilicity : Compounds with higher lipophilicity tend to penetrate cell membranes more effectively.
  • Substituent Positioning : The position of halogen atoms (e.g., chloro or bromo) affects the interaction with microbial receptors.

A quantitative structure-activity relationship (QSAR) analysis was employed to predict the biological activity based on molecular descriptors. This approach confirmed that specific structural features correlate with increased antimicrobial activity .

Case Studies

Several case studies have demonstrated the effectiveness of chloroacetamides in clinical settings:

  • Study on MRSA Inhibition :
    • A series of chloroacetamide derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA).
    • Results indicated that certain derivatives exhibited potent inhibitory effects, making them candidates for further development as antimicrobial agents.
  • Fungal Inhibition :
    • The compound was evaluated for its antifungal activity against Candida albicans.
    • Moderate effectiveness was observed, suggesting potential for therapeutic applications in fungal infections .

Q & A

Q. Table 1. Comparative Synthetic Yields Under Varied Conditions

ConditionSolventCatalystYield (%)Reference
THF, TEA, 0–5°CTHFNone75
THF, TEA, KI, RTTHFKI84
Ethanol, refluxEthanolNone68

Q. Table 2. Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/ValuesReference
¹H NMR (DMSO-d6)δ 7.18 (CONH₂), 4.82 (CH₂Cl)
EI-MSm/z 191 [M+1]
Elemental AnalysisC 25.12%, N 29.58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.